
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a phenylpropyl chain, which is further substituted with a methoxyphenoxy group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(2-Methoxyphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylpropyl chain can be reduced to alter its length or introduce new functional groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(3-(2-Hydroxyphenoxy)-3-phenylpropyl)morpholine, while reduction can produce 4-(3-(2-Methoxyphenoxy)-3-ethylpropyl)morpholine.
Aplicaciones Científicas De Investigación
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(2-Hydroxyphenoxy)-3-phenylpropyl)morpholine
- 4-(3-(2-Methoxyphenoxy)-3-ethylpropyl)morpholine
- 4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)piperidine
Uniqueness
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
157846-72-5 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[3-(2-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-19-9-5-6-10-20(19)24-18(17-7-3-2-4-8-17)11-12-21-13-15-23-16-14-21/h2-10,18H,11-16H2,1H3 |
Clave InChI |
PWCKFMOMXMBDJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC(CCN2CCOCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


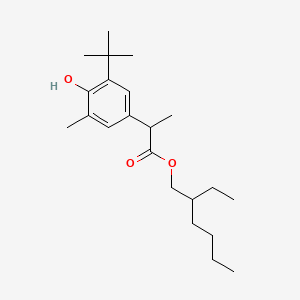

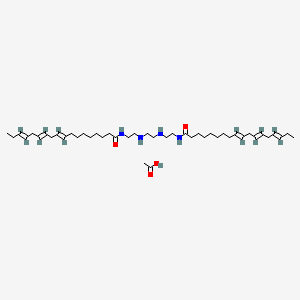
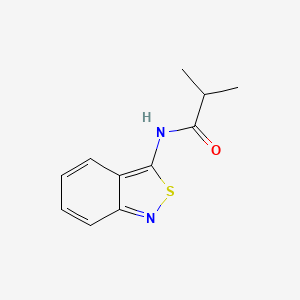
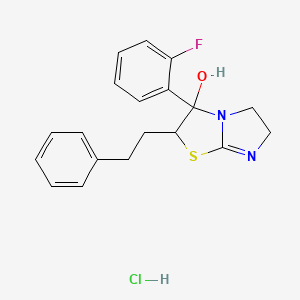
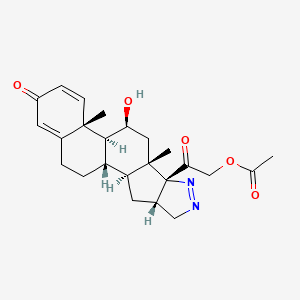
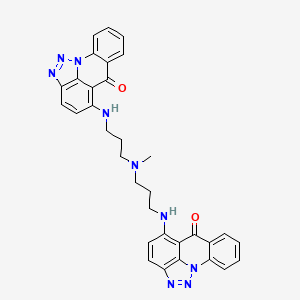
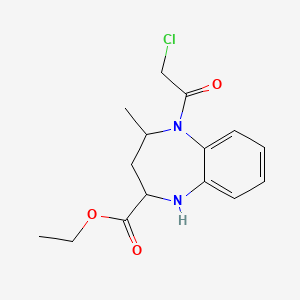
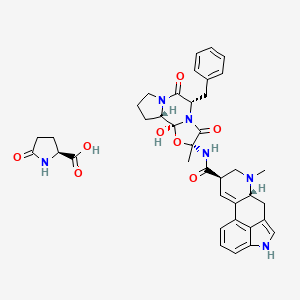
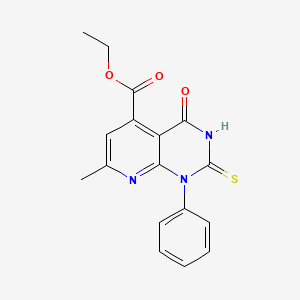

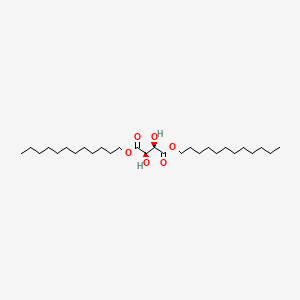
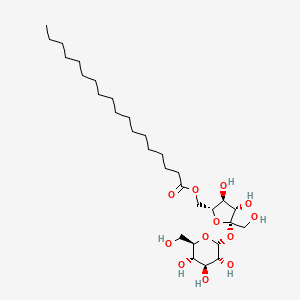
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
